3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Overview
Description
3-Methyl-1-(5-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ .
Mode of Action
It’s likely that it interacts with its targets, possibly kinases, leading to changes in their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine . .
Biological Activity
3-Methyl-1-(5-nitropyridin-2-yl)piperazine is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 5-nitropyridin-2-yl group and a methyl group at the first position. Its molecular formula is CHNO, with a molecular weight of approximately 208.22 g/mol .
Pharmacological Potential
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as potential pharmacological agents. Notably, these compounds have been evaluated for their binding affinity to serotonin receptors, suggesting applications in treating psychiatric disorders such as depression and anxiety .
Table 1: Biological Activities of this compound Derivatives
Activity | Description | IC Values |
---|---|---|
Serotonin Receptor Binding | Potential inhibitors for serotonin receptors, influencing mood and cognitive functions. | Varies by derivative |
Urease Inhibition | Effective against urease, crucial for treating Helicobacter pylori infections. | 2.0 ± 0.73 µM (best) |
Hemolysis Potential | Evaluated for biocompatibility in human blood cells. | Low hemolysis percentage |
Case Studies
- Serotonin Receptor Interaction : A study highlighted the interaction of this compound derivatives with serotonin receptors, demonstrating their potential as antidepressants through various receptor mechanisms . The compound's ability to act as a partial agonist at specific serotonin receptor subtypes enhances its therapeutic profile.
- Urease Inhibition : In vitro studies showed that derivatives of this compound could inhibit urease activity, which is essential for the survival of Helicobacter pylori in acidic environments. Compounds such as 5b and 7e demonstrated significant inhibitory effects with IC values lower than standard thiourea .
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : Modulates neurotransmission related to mood regulation.
- Urease Enzymes : Inhibits urease activity, impacting bacterial survival in gastric conditions.
Properties
IUPAC Name |
3-methyl-1-(5-nitropyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMPRRMVLJQEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657392 | |
Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773879-30-4 | |
Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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